

# Application Note: GPR35-Mediated Calcium Mobilization Assay Using GPR35 Modulator 2

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## Compound of Interest

Compound Name: *Gpr35 modulator 2*

Cat. No.: *B15572216*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a potential therapeutic target for a variety of conditions, including inflammatory bowel disease, cardiovascular diseases, and pain.[1][2] The identification and characterization of GPR35 modulators are crucial for understanding its physiological roles and for drug development. One of the primary methods to assess the activity of GPR35 modulators is by measuring the mobilization of intracellular calcium ( $[Ca^{2+}]$ ) following receptor activation. GPR35 is known to couple to several G protein pathways, including those that lead to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.[3][4][5]

This application note provides a detailed protocol for performing a calcium mobilization assay to characterize the activity of "**GPR35 Modulator 2**" (also known as GPR35 agonist 2 or TC-G 1001), a potent agonist for GPR35.[4] The protocol is designed for use with mammalian cells heterologously expressing GPR35 and is suitable for high-throughput screening (HTS) formats.

## Principle of the Assay

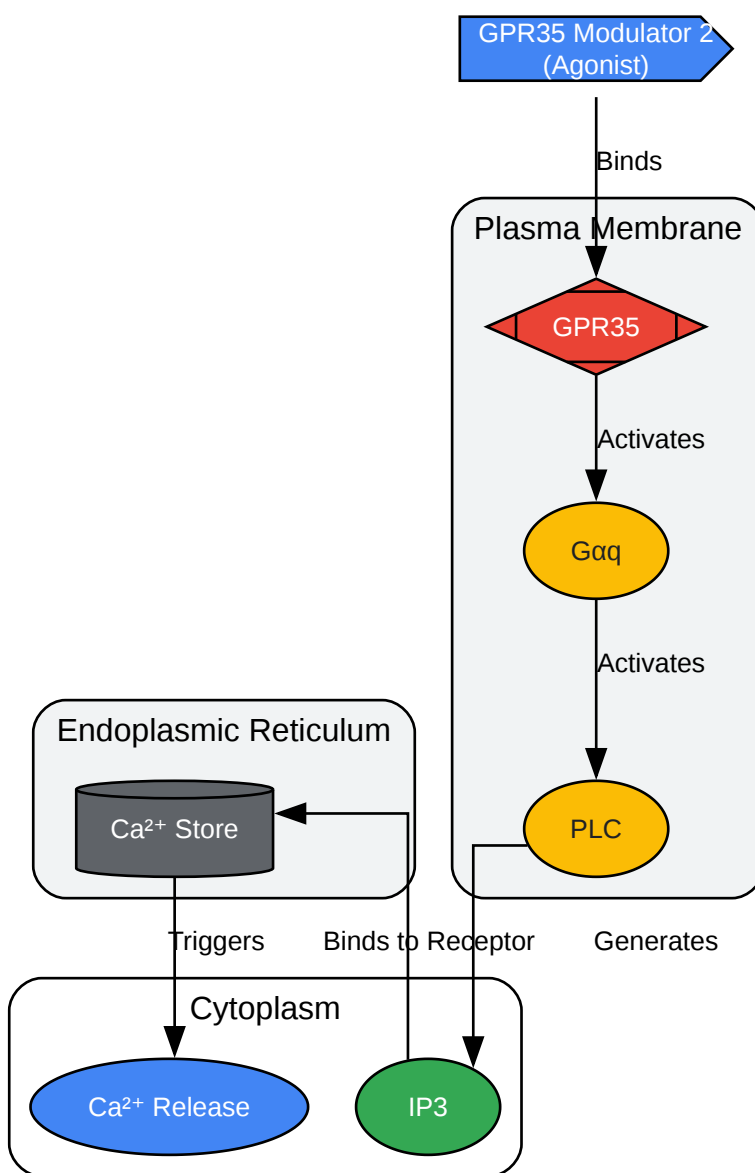
The assay quantifies the activation of GPR35 by measuring changes in intracellular calcium concentration. Upon agonist binding, GPR35 can activate Gq-family G proteins, which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its

receptors on the endoplasmic reticulum (ER), triggering the release of stored  $\text{Ca}^{2+}$  into the cytoplasm.[5] To enhance or enable a calcium signal for GPR35, which can also couple to other G proteins like  $\text{G}\alpha_{12/13}$ , cells can be co-transfected with a promiscuous  $\text{G}\alpha$  subunit, such as  $\text{G}\alpha_{16}$ , which reliably couples GPCR activation to the PLC pathway and subsequent calcium release.[6]

This increase in intracellular  $[\text{Ca}^{2+}]$  is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM, that has been pre-loaded into the cells. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that becomes fluorescent and trapped within the cell after cleavage by intracellular esterases. The fluorescence intensity of the dye increases significantly upon binding to  $\text{Ca}^{2+}$ , and this change can be measured in real-time using a fluorescence plate reader.[3][6][7]

## GPR35 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of GPR35 leading to calcium mobilization.

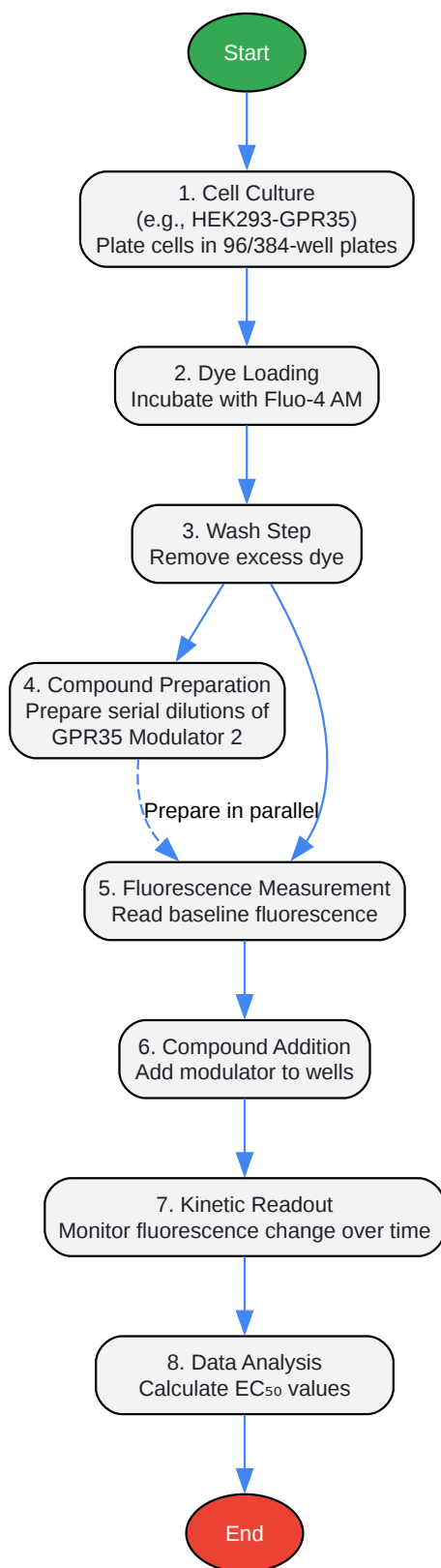


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Caption: GPR35 signaling pathway leading to intracellular calcium release.

## Experimental Workflow

The diagram below outlines the major steps involved in the GPR35 calcium mobilization assay.



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